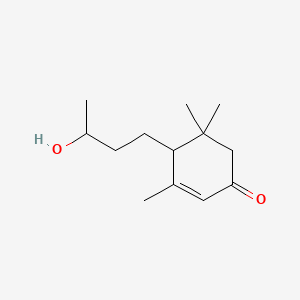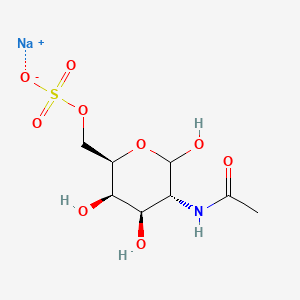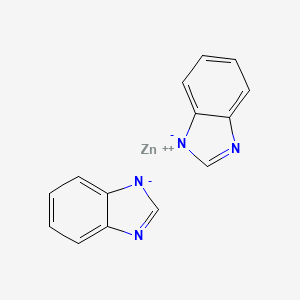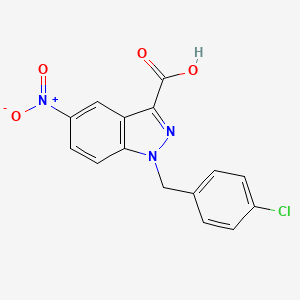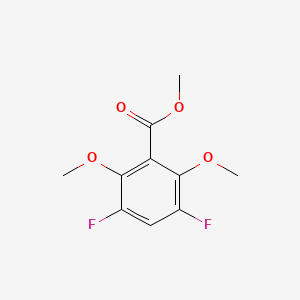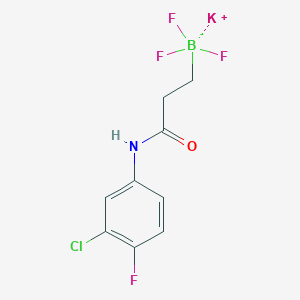
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound with the molecular formula C₉H₉BClF₄KN. This compound is known for its unique structure, which includes a trifluoroborate group, a chloro-fluorophenyl group, and an amino-oxopropyl group. It is primarily used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-chloro-4-fluoroaniline with a boronic acid derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is then subjected to heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with specific molecular targets. The trifluoroborate group can form stable complexes with various biomolecules, influencing their activity and function. The chloro-fluorophenyl group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (3-chloro-4-fluorophenyl)trifluoroborate
- Potassium (3-aminophenyl)trifluoroborate
- Potassium (3-oxopropyl)trifluoroborate
Uniqueness
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is unique due to its combination of functional groups, which impart distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes makes it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C9H8BClF4KNO |
|---|---|
Peso molecular |
307.52 g/mol |
Nombre IUPAC |
potassium;[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H8BClF4NO.K/c11-7-5-6(1-2-8(7)12)16-9(17)3-4-10(13,14)15;/h1-2,5H,3-4H2,(H,16,17);/q-1;+1 |
Clave InChI |
SBJFFMADIKQZFF-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC(=O)NC1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


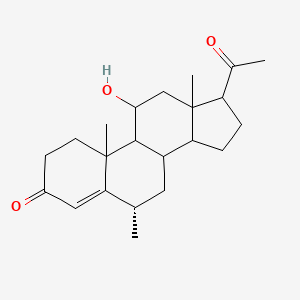
![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
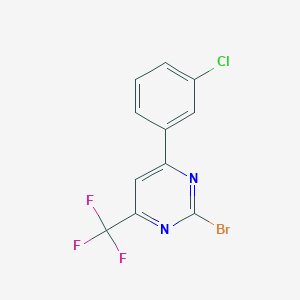
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
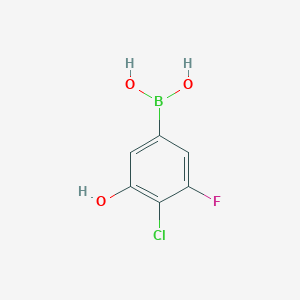
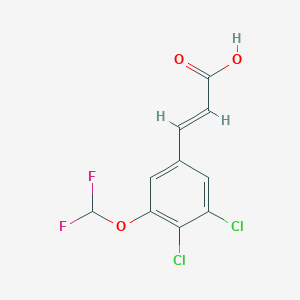
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
